1,2-Dichloro-4-iodoperfluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F7I/c5-1(7,3(6,10)11)2(8,9)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAAQTPTEGTGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448611 | |

| Record name | 1,2-Dichloro-4-iodoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-13-7 | |

| Record name | 1,2-Dichloro-4-iodoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-4-IODO-HEPTAFLUORO-N-BUTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichloro-4-iodoperfluorobutane: Synthesis, Properties, and Applications

Introduction: Situating 1,2-Dichloro-4-iodoperfluorobutane in Modern Fluorine Chemistry

This compound (CAS No. 678-13-7) is a halogenated aliphatic compound belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Its structure, characterized by a four-carbon perfluorinated backbone capped with two chlorine atoms at one end and a reactive iodine atom at the other, makes it a valuable and versatile intermediate in synthetic chemistry. The IUPAC name for this compound is 1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane.

Perfluoroalkyl iodides (PFAIs) in general are foundational building blocks for creating a wide array of specialty chemicals, including advanced materials, pharmaceuticals, and agricultural products.[2] The presence of the carbon-iodine (C-I) bond provides a reactive site for further functionalization, enabling the introduction of perfluoroalkyl moieties into larger molecules. This guide offers a detailed examination of the synthesis, physicochemical properties, and key applications of this compound, providing researchers with the foundational knowledge required for its effective use in experimental design and chemical manufacturing.

Synthesis Pathway: The Logic of Telomerization

The industrial production of PFAIs is dominated by a process known as telomerization.[3] This is a radical chain reaction that involves the addition of a "telogen" (a chain transfer agent) across a "taxogen" (a monomer). In the context of PFAI synthesis, the taxogen is typically an unsaturated fluorinated olefin like tetrafluoroethylene (TFE), and the telogen is a shorter-chain iodoalkane.[3][4]

While specific literature detailing the exact synthesis of this compound is not extensively published, its structure strongly suggests a synthesis pathway involving the telomerization of TFE with a chlorinated iodo-telogen. The core principle is the radical-initiated addition of the telogen to one or more units of the TFE monomer.

The reaction proceeds via three main stages:

-

Initiation: A radical initiator (often thermal or photochemical) cleaves the C-I bond of the telogen, generating a perfluoroalkyl radical.

-

Propagation: The generated radical adds across the double bond of a TFE molecule. The resulting larger radical can then either react with another TFE molecule to extend the chain or abstract an iodine atom from another telogen molecule to terminate the chain and regenerate a radical.

-

Termination: Two radicals combine to form a stable molecule.

The ratio of telogen to taxogen is a critical experimental parameter. A high telogen/taxogen ratio favors the formation of shorter telomers (i.e., the addition of only one or two monomer units), while a lower ratio allows for greater polymerization and the formation of longer-chain products.[4]

Generalized Experimental Protocol for Telomerization

The following protocol is a generalized representation of how a compound like this compound could be synthesized. The specific telogen required would be a dichloro-iodofluoroethane or methane derivative.

-

Reactor Preparation: A high-pressure stainless-steel autoclave is charged with the chosen chlorinated iodofluoroalkane (telogen).

-

Initiator Addition: A radical initiator, such as a peroxide (e.g., DHBP), is introduced into the reactor.[5]

-

Pressurization: The reactor is sealed and pressurized with gaseous tetrafluoroethylene (taxogen).

-

Reaction: The mixture is heated to the optimal temperature to initiate the radical reaction (e.g., ~120-150°C) and stirred continuously for several hours. Reaction progress is monitored by observing the pressure drop as the gaseous TFE is consumed.

-

Work-up: After cooling, the reactor is vented, and the crude product mixture is collected.

-

Purification: The mixture, which typically contains unreacted starting materials and telomers of different chain lengths, is purified by fractional distillation to isolate the desired product, this compound.[4]

Visualization of the Telomerization Workflow

The following diagram illustrates the fundamental steps in the synthesis of a perfluoroalkyl iodide via telomerization.

Caption: Generalized workflow for the synthesis of PFAIs via telomerization.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 678-13-7 | [1][6] |

| Molecular Formula | C₄Cl₂F₇I | [1][6] |

| Molecular Weight | 378.84 g/mol | [1][6] |

| IUPAC Name | 1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane | |

| Appearance | Clear liquid | [6] |

| Boiling Point | 66°C @ 67 mmHg | [6] |

| Density (Predicted) | 2.171 ± 0.06 g/cm³ | [6] |

| InChI Key | YRAAQTPTEGTGOK-UHFFFAOYSA-N |

Reactivity and Applications in Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of the C-I bond. This bond is relatively weak and can be cleaved homolytically to generate a perfluoroalkyl radical, which can then participate in a variety of addition reactions.

Key application areas include:

-

Fluorinated Surfactants and Polymers: PFAIs are precursors to fluorotelomer alcohols (FTOHs) and fluorotelomer acrylates, which are polymerized to create high-performance surface coatings.[7][8] These polymers are used to impart water, oil, and stain repellency to textiles, paper, and other materials.[7]

-

Pharmaceutical and Agrochemical Synthesis: The introduction of a perfluoroalkyl group can significantly alter the biological properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity. PFAIs serve as key reagents for incorporating these moieties into complex organic molecules.[2]

-

Advanced Materials Science: The unique properties conferred by fluorination—such as thermal stability and low surface energy—make these compounds valuable in the development of new materials, including specialized lubricants and liquid crystals.[2]

Safety, Handling, and Storage

As with all halogenated compounds, proper safety protocols must be strictly followed when handling this compound.

-

Hazards: This compound is classified as a skin and eye irritant. It may also cause respiratory irritation.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

-

Fluoropharm. (n.d.). Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials. Retrieved from [Link]

-

Fluoropharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Tortelli, V., & Tonelli, C. (1990). Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47, 199-211.

- Ameduri, B. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. Environmental Science & Technology, 45(1), 85-94.

- Greenpeace Research Laboratories. (2006).

- Ameduri, B., et al. (2001). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. Journal of Fluorine Chemistry, 107(2), 397-405.

-

Taylor & Francis. (n.d.). Telomerization – Knowledge and References. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1). Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Obtaining and Evaluating Information on the Use, Release, and Health Effects of Two Types of Long-Chain PFAS Used as Alternatives for Legacy Long-Chain Perfluoroalkyl Acids: A Case Study. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Emerging Chlorinated Polyfluorinated Polyether Compounds Impacting the Waters of Southwestern New Jersey Identified by Use of Nontargeted Analysis. PubMed Central.

- Royal Society of Chemistry. (1973). Perfluoroalkyl derivatives of sulphur. Part XIV. The reactions of tetrafluoro-1,2-di-iodoethane and octafluoro-1,4-di-iodobutane with dimethyl sulphide and dimethyl disulphide. Journal of the Chemical Society, Perkin Transactions 1, 125-129.

- Google Patents. (n.d.). EP2840062A4 - METHOD OF USING FLUOROALKYL IODIDE.

- National Center for Biotechnology Information. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central.

-

National Center for Biotechnology Information. (n.d.). Perfluorobutyl iodide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-1-fluorobutane. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). Retrieved from [Link]

Sources

- 1. 678-13-7 | this compound - 杭州氟药药业有限公司 [fluoropharm.cn]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 678-13-7 [amp.chemicalbook.com]

- 7. greenpeace.to [greenpeace.to]

- 8. taylorandfrancis.com [taylorandfrancis.com]

"CAS number for 1,2-Dichloro-4-iodoperfluorobutane"

An In-Depth Technical Guide to 1,2-Dichloro-4-iodoperfluorobutane

This guide provides a comprehensive technical overview of this compound (CAS No. 678-13-7), a specialized fluorinated building block. Tailored for researchers, medicinal chemists, and material scientists, this document delves into its physicochemical properties, synthesis, reactivity, and applications, with a focus on leveraging its unique structure in advanced chemical design.

This compound is a dense, halogenated alkane characterized by a four-carbon perfluorinated backbone, capped with a reactive iodine atom at one terminus and two chlorine atoms at the other. This unique arrangement of halogens provides distinct reactive handles and modulates the electronic properties of the molecule, making it a valuable intermediate in specialized organic synthesis.

Its identity is unequivocally established by its CAS Registry Number: 678-13-7 .[1] The structural and physical properties are critical for its handling, reaction setup, and purification, and are summarized in the table below.

| Property | Value | Source |

| CAS Number | 678-13-7 | [2] |

| Molecular Formula | C₄Cl₂F₇I | [1] |

| Molecular Weight | 378.84 g/mol | [1] |

| IUPAC Name | 1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane | |

| Synonyms | 1,2-Dichloro-4-iodo-heptafluoro-n-butane | |

| InChI Key | YRAAQTPTEGTGOK-UHFFFAOYSA-N | |

| Form | Substance (typically liquid) | [2][3] |

| Primary Use | Laboratory chemicals, manufacture of substances, scientific R&D | [2] |

The Role of Fluorination in Modern Chemistry

The incorporation of fluorinated motifs is a cornerstone of modern drug development and materials science. Per- and polyfluoroalkyl substances (PFAS) like the one discussed here offer a suite of benefits that can be strategically exploited.[4] The high electronegativity of fluorine atoms can profoundly alter a molecule's properties:

-

Metabolic Stability: The strength of the C-F bond makes fluorinated segments resistant to metabolic degradation, often extending the half-life of a drug candidate.

-

Lipophilicity & Permeability: Fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross biological membranes. The difluoromethyl (CF₂H) group, for example, is noted for its ability to modulate lipophilicity and act as a bioisostere for hydroxyl (OH) or thiol (SH) groups.[4]

-

Conformational Control: The steric and electronic influence of fluorine can lock a molecule into a specific conformation, which can be critical for achieving high binding affinity to a biological target.[4]

The subject of this guide, with its C₄F₇I chain, serves as a valuable synthon for introducing a perfluorinated tail, a common strategy for enhancing the performance of active pharmaceutical ingredients (APIs) and advanced materials.

Synthesis and Reactivity

While specific large-scale synthesis routes for this compound are proprietary, its structure suggests a synthesis based on the telomerization of tetrafluoroethylene (TFE) in the presence of a chain-transfer agent that can introduce the dichloro- and iodo- functionalities.

The primary locus of reactivity is the carbon-iodine (C-I) bond. This bond is significantly weaker than the C-F, C-C, and C-Cl bonds within the molecule, making it the preferred site for chemical transformation. This selective reactivity is the cornerstone of its utility as a building block.

Logical Workflow: Utility as a Synthetic Building Block

The diagram below illustrates the central role of this compound as a precursor in various synthetic transformations, leveraging the reactivity of the C-I bond.

Caption: Fig 1. Synthetic utility of this compound.

Experimental Protocol: Radical Addition to an Alkene

This protocol describes a representative procedure for the addition of the perfluorobutyl group across a double bond. This method is foundational and showcases the compound's utility in C-C bond formation.

Objective: To synthesize an extended-chain iodo-perfluoroalkane via the radical-initiated addition of this compound to 1-octene.

Materials:

-

This compound (1.0 eq)

-

1-Octene (1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous acetonitrile (solvent)

-

Round-bottom flask with reflux condenser

-

Nitrogen/Argon inert atmosphere setup

-

Stir plate and magnetic stir bar

Procedure:

-

Inert Atmosphere Setup: Assemble the glassware and purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

-

Reagent Addition: To the round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile. Begin stirring.

-

Substrate & Initiator: Add 1-octene (1.2 eq) to the stirring solution, followed by the radical initiator, AIBN (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under the inert atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting materials. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Re-dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product via flash column chromatography on silica gel to isolate the desired adduct.

Trustworthiness Check: The success of this protocol relies on maintaining an oxygen-free environment. The self-validating step is observing the color change; a persistent purple/pink hue may indicate iodine formation and incomplete reaction, while a successful reaction typically results in a pale yellow or colorless solution after workup.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2] It may also cause long-lasting harmful effects to aquatic life (H413).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Handling Precautions: Avoid breathing fumes, mist, or vapors.[2] Wash hands and skin thoroughly after handling.[2][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a highly functionalized and valuable molecule for synthetic chemists. Its perfluorinated structure provides a means to introduce desirable physicochemical properties into target molecules, while the selectively reactive C-I bond offers a reliable handle for a variety of powerful C-C and C-heteroatom bond-forming reactions. For professionals in drug discovery and materials science, this compound represents a key tool for accessing novel chemical matter with enhanced performance characteristics.

References

-

Fluoropharm Co., Ltd. 678-13-7 | this compound. [Link]

-

U.S. National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

U.S. National Institutes of Health (NIH), PubChem. Perfluorobutyl iodide. [Link]

-

U.S. National Institutes of Health (NIH), PubChem. 1-Chloro-4-iodobutane. [Link]

-

U.S. National Institutes of Health (NIH), PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

SpectraBase. 1,1-dichloro-2,2-difluorobutane. [Link]

-

LookChem. CAS No.678-13-7,this compound Suppliers. [Link]

-

U.S. National Institutes of Health (NIH), PubChem. 2,4-Dichloro-1-fluorobutane. [Link]

- Google Patents. US2852532A - Production of 1, 4-dichlorobutane.

-

ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. [Link]

- Google Patents. US2889380A - Production of 1, 4-dichlorobutane.

-

National Institute of Standards and Technology (NIST). Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. [Link]

-

U.S. National Institutes of Health (NIH), PubMed Central. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. [Link]

Sources

- 1. 678-13-7 | this compound - 杭州氟药药业有限公司 [fluoropharm.cn]

- 2. synquestlabs.com [synquestlabs.com]

- 3. lookchem.com [lookchem.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

"spectroscopic data of 1,2-Dichloro-4-iodoperfluorobutane"

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1,2-Dichloro-4-iodoperfluorobutane

Introduction

This compound (C₄Cl₂F₇I) is a highly halogenated organic compound with potential applications in synthetic chemistry, materials science, and as a building block for more complex fluorinated molecules. Its unique structure, featuring a perfluorinated carbon backbone with chlorine and iodine substituents, imparts distinct chemical and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the elucidation of reaction mechanisms in which it participates.

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous halogenated and perfluorinated compounds. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to anticipate and interpret the spectroscopic behavior of this and similar novel compounds.

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound is depicted below. The presence of multiple electronegative halogens (F, Cl, I) creates a complex electronic environment, which will be reflected in its spectroscopic signatures.

Figure 2: Predicted Fragmentation Pathway for this compound.

| m/z (most abundant isotope) | Proposed Fragment | Notes |

| 378, 380, 382 | [C₄Cl₂F₇I]⁺ | Molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺) with 9:6:1 ratio. |

| 251, 253, 255 | [C₄Cl₂F₇]⁺ | Loss of an iodine radical. Isotopic pattern for two Cl atoms. |

| 177 | [CF₂I]⁺ | Cleavage of the C3-C4 bond. |

| 182, 184 | [C₃ClF₅]⁺ | Cleavage of the C1-C2 bond. Isotopic pattern for one Cl atom (3:1 ratio). |

Table 3: Predicted Major Ions in the Mass Spectrum of this compound.

Infrared (IR) Spectroscopy

Principles and Experimental Protocol

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

Experimental Protocol: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) would be prepared. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions due to the C-F bonds. The C-Cl and C-I stretching vibrations will appear in the fingerprint region.

-

C-F Stretching: Perfluorinated compounds exhibit very strong and broad absorption bands in the 1300-1100 cm⁻¹ region. [1]These are due to the various symmetric and asymmetric stretching modes of the C-F bonds.

-

C-Cl Stretching: The C-Cl stretching vibrations are expected to appear in the 850-550 cm⁻¹ range. [2]* C-I Stretching: The C-I stretching vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ region. [2]

Wavenumber (cm⁻¹) Vibration Type Intensity 1300 - 1100 C-F stretching Strong, Broad 850 - 550 C-Cl stretching Medium to Strong | 600 - 500 | C-I stretching | Medium |

Table 4: Predicted Infrared Absorption Bands for this compound.

Conclusion

This technical guide has outlined the predicted ¹⁹F NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound. By applying fundamental spectroscopic principles and drawing comparisons with analogous compounds, a comprehensive set of expected spectral features has been generated. This predictive framework serves as a crucial tool for the initial identification and characterization of this novel compound, guiding researchers in their synthetic and analytical endeavors. The detailed methodologies and interpretations provided herein are intended to facilitate the efficient and accurate structural elucidation of this compound and other complex halogenated molecules.

References

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.). Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

5.3: Spectroscopic Properties of Alkyl Halides. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). National Institutes of Health. Retrieved from [Link]

-

Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. (2022). National Institutes of Health. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR spectra of halocarbons. (2006). ResearchGate. Retrieved from [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). National Institutes of Health. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary. (2007). OSTI.GOV. Retrieved from [Link]

-

Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. (2018). National Institutes of Health. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

An infrared spectral database for gas-phase quantitation of volatile per- and polyfluoroalkyl substances (PFAS). (2023). Pacific Northwest National Laboratory. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Retrieved from [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2015). National Institutes of Health. Retrieved from [Link]

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2022). MDPI. Retrieved from [Link]

-

Evaluating the infrared spectra of complex gaseous mixtures to determine the efficacy of thermal decomposition of PFAS. (2024). National Institutes of Health. Retrieved from [Link]

-

13C NMR Chemical Shifts Guide. (n.d.). Scribd. Retrieved from [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Retrieved from [Link]

Sources

"1,2-Dichloro-4-iodoperfluorobutane chemical structure and analysis"

An In-depth Technical Guide to 1,2-Dichloro-4-iodoperfluorobutane: Structure, Analysis, and Experimental Protocols

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a complex halogenated molecule. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural elucidation through modern analytical techniques. We will explore the theoretical underpinnings and practical methodologies for its characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.

Introduction and Molecular Profile

This compound (CAS No. 678-13-7) is a perfluorinated alkyl iodide.[1][2] These compounds, characterized by a carbon chain where hydrogen atoms are replaced by fluorine, and featuring an iodine terminus, are significant precursors and intermediates in organic synthesis.[1] Specifically, they are instrumental in creating fluorotelomers and are used in a variety of radical addition reactions.[1][3]

Molecular Formula: C₄Cl₂F₇I[2]

IUPAC Name: 1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane

Molecular Weight: 378.84 g/mol [2]

The unique combination of chlorine, fluorine, and iodine atoms on a short carbon backbone imparts distinct physicochemical properties and requires a multi-faceted analytical approach for unambiguous characterization.

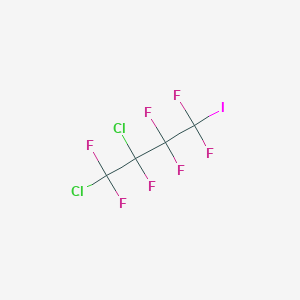

Chemical Structure

The structure of this compound is defined by a four-carbon chain with extensive halogenation.

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Multi-Technique Approach

The elucidation of such a complex halogenated structure is not reliant on a single technique. Instead, it requires the synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural analysis of this molecule, with ¹⁹F NMR being of primary importance.

Fluorine-19 NMR is exceptionally well-suited for analyzing fluorinated compounds due to the nucleus's 100% natural abundance, high sensitivity (83% that of ¹H), and a wide chemical shift range that minimizes signal overlap.[4][5]

Expert Insight: The large chemical shift dispersion in ¹⁹F NMR is a direct result of fluorine's high electronegativity, which makes the local electronic environment highly sensitive to subtle structural changes.[5] This allows for clear differentiation of the non-equivalent fluorine atoms in our target molecule.

Predicted ¹⁹F NMR Spectrum: The structure contains four distinct fluorine environments, which will result in four main signals.

| Fluorine Group | Predicted Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity (Splitting) | Justification |

| -CF₂I | -60 to -70 | Triplet | Adjacent to a -CF₂- group. The iodine atom has a significant deshielding effect. |

| -CF₂- (at C3) | -110 to -125 | Multiplet | Coupled to both the -CF₂I and -CFCl- groups. |

| -CFCl- (at C2) | -130 to -145 | Multiplet | Adjacent to the -CF₂- group and the -CF₂Cl group. The chlorine atom provides some shielding relative to fluorine. |

| -CF₂Cl (at C1) | -70 to -80 | Triplet | Adjacent to the -CFCl- group. |

Note: These are estimated ranges and can be influenced by solvent and temperature.[5]

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Tune the probe to the ¹⁹F frequency.

-

Reference the spectrum to an internal standard (e.g., CFCl₃ at 0 ppm).

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals are captured.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

-

¹³C NMR: Will show four distinct signals corresponding to the four carbon atoms. The signals will be split by the attached fluorine atoms (¹JCF, ²JCF coupling).

-

¹²⁷I NMR: Generally not practical for structural elucidation. The iodine nucleus is quadrupolar, which leads to extremely broad signals that are often undetectable on standard high-resolution spectrometers.[6]

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Mass spectrometry provides the molecular weight and crucial information about the elemental composition through fragmentation and isotopic patterns.[7]

Expert Insight: For polyhalogenated compounds, the isotopic distribution is a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8][9] The presence of two chlorine atoms in the molecule will create a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments.

Expected Isotopic Pattern: The molecular ion (M⁺) peak will be accompanied by M+2 and M+4 peaks. The relative intensities of these peaks are predictable:

-

M⁺: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The expected intensity ratio for a dichloro-compound is approximately 9:6:1 .[8] This distinctive pattern is a definitive indicator of the presence of two chlorine atoms.

Fragmentation: The Carbon-Iodine bond is the weakest in the molecule and will be the first to cleave upon ionization, leading to a prominent fragment from the loss of an iodine radical (•I, 127 m/z).

Caption: Primary fragmentation pathway in Mass Spectrometry.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent like ethyl acetate or hexane.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).[10]

-

Injector: Set to 250°C.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

-

MS Detection:

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, looking for the molecular ion cluster and key fragment ions.

-

Verify the 9:6:1 isotopic pattern for the molecular ion and other dichloro-fragments.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the types of covalent bonds present in a molecule. For this compound, the spectrum will be dominated by carbon-halogen bond vibrations.

Expert Insight: The position of a C-X (where X is a halogen) stretching vibration is inversely proportional to the mass of the halogen atom.[11] Therefore, we expect to see the C-F stretches at the highest wavenumbers, followed by C-Cl, and finally C-I at the lowest wavenumbers. C-F stretches are typically very strong and broad, often dominating the spectrum.

Expected IR Absorption Bands:

| Bond Type | Absorption Range (cm⁻¹) | Intensity |

| C-F Stretch | 1100-1250 | Strong, Broad |

| C-Cl Stretch | 850-550 | Medium-Strong |

| C-I Stretch | ~500-600 | Medium |

Reference ranges are from established spectroscopic data.[11][12][13] The region from 1400-600 cm⁻¹ is known as the fingerprint region and, while complex, provides a unique pattern for the molecule.[12]

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key C-F and C-Cl stretching bands.

Chromatographic Purity Analysis

Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound.

Caption: Workflow for GC-based purity analysis.

Expert Insight: The choice of detector is critical. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, an Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds, particularly halogenated molecules. For this reason, GC-ECD would provide excellent sensitivity for detecting even trace impurities. Coupling GC with a Mass Spectrometer (GC-MS), as described previously, provides both separation and structural identification.

-

System: A standard gas chromatograph equipped with an FID or ECD.

-

Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness (e.g., DB-5 or equivalent).

-

Conditions:

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Program: 50°C for 2 min, ramp at 20°C/min to 300°C, hold for 5 min.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject 1 µL of a diluted sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Safety and Handling

As with all perfluorinated and halogenated compounds, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[14]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[14]

Conclusion

The comprehensive analysis of this compound is a prime example of modern analytical chemistry, requiring an integrated approach. ¹⁹F NMR provides the most definitive structural information, while Mass Spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature. IR spectroscopy corroborates the presence of key functional groups, and Gas Chromatography serves as the standard for purity assessment. By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can confidently characterize this and other complex fluorinated molecules.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.

- Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Source Not Available].

- Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. [Source Not Available].

- mass spectra - the M+2 peak. Chemguide.

- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

- Mass spectrometry analysis of multiple halogen atoms. ECHEMI.

- Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts (RSC Publishing).

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Halogen Fragmentation in Mass Spectrometry. Scribd.

- qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv.

- Perfluoroalkyl iodide. Wikipedia.

- 678-13-7 | this compound. Hangzhou Fluoropharm Co., Ltd..

- Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. [Source Not Available].

- Halogenated Organic Compounds. Spectroscopy Online.

- Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis | Request PDF. ResearchGate.

- This compound | 678-13-7. Sigma-Aldrich.

- 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane | CAS 679-69-6. Santa Cruz Biotechnology.

- 1,2-DICHLORO-1,1,2-TRIFLUORO-4-IODOBUTANE 679-69-6 wiki. Guidechem.

- INFRARED SPECTROSCOPY (IR). [Source Not Available].

- This compound CAS#: 678-13-7. ChemicalBook.

- SAFETY D

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Syntheses with perfluoroalkyl iodides. A review. ResearchGate.

- (PDF) Observation of Elusive CF2Cl…Cl in Matrix Infrared Spectra and Density Functional Calculations. ResearchGate.

- IR: alkyl halides. Organic Chemistry at CU Boulder.

- Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. AIDIC.

- 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR spectrum. ChemicalBook.

- 1,2-Dichloroethane (107-06-2) 1H NMR spectrum. ChemicalBook.

- 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane. CymitQuimica.

- (127I) Iodine NMR. [Source Not Available].

- A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. PubMed.

- proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry.

- Perfluorobutyl iodide | C4F9I | CID 67917. PubChem, National Institutes of Health.

- Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI.

- H NMR signals in 1,4-dichlorobutane spectrum. Chemistry Stack Exchange.

- Production of 1, 4-dichlorobutane. Google Patents.

- Chapter 9. Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. ResearchGate.

- Volatile halogenated hydrocarbons Separation of 26 volatile halogenated hydrocarbons in water on a fused silica capillary column. Agilent Technologies.

- CAS No.678-13-7,this compound Suppliers. LookChem.

- This compound CAS#: 678-13-7. ChemicalBook.

- 2,4-Dichloro-1-fluorobutane | C4H7Cl2F | CID 87379419. PubChem.

- Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv.

- Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). National Institutes of Health.

Sources

- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 2. 678-13-7 | this compound - 杭州氟药药业有限公司 [fluoropharm.cn]

- 3. researchgate.net [researchgate.net]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aidic.it [aidic.it]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. fishersci.com [fishersci.com]

Introduction: Unlocking the Potential of a Privileged Perfluoroalkyl Building Block

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1,2-Dichloro-4-iodoperfluorobutane

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Perfluoroalkyl (R(_f)) groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. Among the diverse portfolio of fluorinated building blocks, this compound stands out as a versatile and highly reactive intermediate. Its utility is almost exclusively governed by the reactivity of its carbon-iodine (C-I) bond, the weakest and most labile site in the molecule.

This technical guide offers a comprehensive exploration of the C-I bond's reactivity in this compound. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of its transformations, explaining the causality behind experimental choices and providing actionable protocols. The narrative is structured to provide a foundational understanding of the bond's characteristics, followed by an in-depth analysis of its participation in radical, nucleophilic, and metal-catalyzed reactions, which are the principal pathways for its synthetic elaboration.

Physicochemical Properties and C-I Bond Characteristics

The reactivity of this compound is a direct consequence of its unique electronic and steric properties, all of which converge on the lability of the C-I bond.

| Property | Value |

| CAS Number | 678-13-7[1][2] |

| Molecular Formula | C(_4)Cl(_2)F(_7)I |

| Molecular Weight | 378.84 g/mol [1] |

| IUPAC Name | 1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane |

| Appearance | Liquid[2] |

The defining feature of this molecule is the C-I bond, which is significantly weaker than other carbon-halogen bonds. This weakness is the primary driver of its reactivity.

Comparative Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kJ/mol) | Analysis |

| C-F | ~485 | The C-F bond is exceptionally strong, rendering it largely inert to cleavage under typical synthetic conditions. High-level calculations place C-F BDEs in perfluoroalkyl substances (PFASs) between 405–551 kJ/mol.[3] |

| C-Cl | ~328 | The C-Cl bond is substantially stronger than C-Br and C-I bonds, making it a less favorable site for radical initiation or nucleophilic attack in the presence of iodine. |

| C-Br | ~276 | The C-Br bond is weaker than C-Cl but still significantly stronger than C-I. |

| C-I | ~240 | The C-I bond is the weakest in the series, making it the preferred site for homolytic cleavage to initiate radical reactions or for oxidative addition in metal-catalyzed processes.[4] Its low BDE is the key to the molecule's synthetic utility. |

Note: BDE values are approximate and can vary based on molecular structure.[4][5][6][7]

The powerful electron-withdrawing effect of the seven fluorine atoms creates a significant inductive pull along the carbon chain. This effect polarizes the C-I bond and, more importantly, stabilizes the resulting perfluoroalkyl radical upon homolytic cleavage, making radical formation a highly favorable process.

Part 1: Radical Reactions — The Dominant Reactive Manifold

The low bond dissociation energy of the C-I bond makes radical chemistry the most accessible and widely exploited reaction pathway for this compound. The generation of the 1,2-dichloroperfluorobutyl radical is the gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Generation of the Perfluoroalkyl Radical

Homolytic cleavage of the C-I bond can be initiated through several methods:

-

Thermal Initiation: Heating in the presence of a radical initiator like AIBN (Azobisisobutyronitrile).

-

Photochemical Initiation: Irradiation with UV or visible light can directly cleave the C-I bond.

-

Photoredox Catalysis: Modern methods use visible-light-absorbing photocatalysts (e.g., iridium, ruthenium, or copper complexes) to generate the radical via a single-electron transfer (SET) process under exceptionally mild conditions.[8][9][10][11][12]

-

Electron Donor-Acceptor (EDA) Complexes: A metal-free approach involves the formation of an EDA complex between the perfluoroalkyl iodide and an electron donor (like an amine, e.g., TMEDA).[13][14][15] Visible light irradiation of this complex facilitates an SET event, generating the perfluoroalkyl radical.[13][14][15]

Caption: Experimental workflow for a photocatalytic ATRA reaction.

Experimental Protocol: Copper-Photocatalyzed ATRA Reaction [11][12][16][17]

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), styrene (1.2 equiv), and a copper photocatalyst such as [Cu(dap)(_2)]Cl (1-5 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.

-

Irradiation: Place the sealed tube approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired iodoperfluoroalkylation product.

The causality behind using a photocatalyst is the ability to generate radicals under exceedingly mild conditions, avoiding harsh thermal initiation and improving functional group tolerance. Copper catalysts are particularly advantageous due to their low cost and toxicity compared to iridium or ruthenium complexes. [9]

Radical Cyclization Cascades

The generated perfluoroalkyl radical can be strategically intercepted by an intramolecular alkene or alkyne, initiating a cyclization cascade to build complex heterocyclic or carbocyclic systems in a single step. [18]This is a highly efficient method for molecular construction.

Mechanism: Perfluoroalkylation/Cyclization Cascade [13][14]

Caption: General mechanism for a radical cyclization cascade.

These reactions are often initiated photocatalytically or through the formation of EDA complexes, providing a metal-free pathway to valuable fluorinated heterocycles. [13][14][15]The choice of substrate is critical; the geometry must allow for an efficient intramolecular radical addition, typically favoring the formation of 5- or 6-membered rings according to Baldwin's rules.

Part 2: Nucleophilic Substitution Reactions

While radical pathways dominate, the carbon atom attached to the iodine is also an electrophilic center, susceptible to attack by nucleophiles in an S(_N)2-type displacement. [19][20][21]

Caption: The S(_N)2 mechanism at the C-I bond.

However, nucleophilic substitution on perfluoroalkyl iodides is less common and often more challenging than for their non-fluorinated analogs. The strong electron-withdrawing nature of the perfluoroalkyl group decreases the electron density on the α-carbon, which should enhance electrophilicity. Yet, it also destabilizes the buildup of negative charge in the S(_N)2 transition state.

Protocol Considerations for Nucleophilic Substitution:

-

Nucleophile: Strong, soft nucleophiles (e.g., thiolates, phosphines) are generally required.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred to solvate the cation of the nucleophilic salt and avoid protonating the nucleophile.

-

Competition: Elimination reactions are a potential side reaction, although less common with terminal iodides.

-

Self-Validation: The reaction's success is confirmed by the incorporation of the nucleophile and loss of iodine, readily verifiable by mass spectrometry and NMR spectroscopy (disappearance of the characteristic CH(_2)I signal and appearance of a new signal corresponding to CH(_2)Nu).

Part 3: Metal-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive towards oxidative addition to low-valent transition metal complexes, particularly palladium(0) and copper(I). This reactivity enables a wide range of powerful cross-coupling reactions, allowing the 1,2-dichloroperfluorobutyl moiety to be connected to various organic fragments.

General Catalytic Cycle (Suzuki-Type Coupling)

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling with an Arylboronic Acid [22]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with an arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh(_3))(_4), 2-5 mol%), and a base (e.g., K(_2)CO(_3) or Cs(_2)CO(_3), 2.0 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heating: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours.

-

Monitoring & Workup: Monitor the reaction by an appropriate method (TLC, LC-MS). After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove inorganic salts.

-

Purification: Dry, concentrate, and purify the crude product via column chromatography to yield the perfluoroalkyl-arylated compound.

The choice of ligand, base, and solvent is critical for an efficient catalytic cycle, preventing catalyst deactivation and promoting the desired reductive elimination step. The addition of additives like lithium iodide can sometimes promote the oxidative addition of C-F bonds in perfluoroaromatics, but for a C-I bond, the reaction is typically facile.

Applications in Drug Development

The 1,2-dichloroperfluorobutyl group, when incorporated into a bioactive molecule, acts as a powerful modulator of its pharmaceutical properties.

-

Metabolic Stability: The strong C-F and C-Cl bonds are resistant to metabolic degradation by cytochrome P450 enzymes, increasing the half-life of a drug.

-

Lipophilicity: This bulky, halogenated group significantly increases the lipophilicity of a parent molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The unique electronic properties and conformational effects of the group can lead to new, favorable interactions with protein targets. The difluoromethyl (CF(_2)H) group, a related moiety, is known to act as a bioisostere for hydroxyl (OH) or thiol (SH) groups, highlighting the diverse roles fluorine can play. [23]

Summary and Future Outlook

The reactivity of this compound is overwhelmingly dictated by its weak carbon-iodine bond. This feature makes it an exceptional precursor for generating perfluoroalkyl radicals, which are key intermediates in a host of powerful synthetic transformations, including Atom Transfer Radical Addition and radical cyclization cascades. While nucleophilic substitution and metal-catalyzed cross-coupling reactions are also viable pathways, they are generally employed for more specific synthetic goals.

The future of this reagent's application lies in the continued development of milder and more efficient reaction protocols. The rise of visible-light photoredox catalysis and metal-free EDA complex-mediated reactions has already revolutionized the field, allowing for the construction of complex fluorinated molecules with unprecedented control and functional group tolerance. As our understanding of radical chemistry deepens, the synthetic utility of this compound is poised to expand even further, solidifying its role as a critical tool for researchers in drug discovery and materials science.

References

Sources

- 1. 678-13-7 | this compound - 杭州氟药药业有限公司 [fluoropharm.cn]

- 2. lookchem.com [lookchem.com]

- 3. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. quora.com [quora.com]

- 8. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Photoinduced, copper-catalysed direct perfluoroalkylation of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00888C [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

"thermal stability of 1,2-Dichloro-4-iodoperfluorobutane"

An In-Depth Technical Guide to the Thermal Stability of 1,2-Dichloro-4-iodoperfluorobutane

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of this compound, a halogenated organic compound with potential applications as a building block in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Given the limited direct literature on this specific molecule, this paper establishes a predictive framework based on fundamental principles of chemical bonding and extrapolates from data on structurally related perfluoroalkyl iodides. We present a detailed theoretical assessment of decomposition pathways, complemented by a robust set of validated experimental protocols for empirical determination of thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the compound's thermal limitations to ensure safe handling, optimize reaction conditions, and guarantee the integrity of synthetic pathways.

Introduction: The Context of this compound in Advanced Synthesis

Per- and polyfluorinated alkyl substances (PFAS) are integral to modern chemistry, offering unique properties that are leveraged in a multitude of applications. Within this class, iodinated perfluoroalkanes serve as critical intermediates in organic synthesis, enabling the introduction of perfluoroalkyl chains into target molecules through mechanisms such as free-radical reactions and cross-coupling. The compound this compound (C₄Cl₂F₇I) is a specialized reagent designed for this purpose.[1] Its structure combines a perfluorinated carbon backbone, which imparts properties like high lipophilicity and metabolic stability, with three distinct halogen functional groups. The presence of chlorine and iodine atoms provides multiple reactive sites for synthetic transformations.

The utility of such a building block in multi-step syntheses, particularly in drug development where reaction conditions can be demanding, is directly contingent on its thermal stability.[2][3][4] An uncharacterized thermal profile poses significant risks, including:

-

Reaction Failure: Premature decomposition can lead to low yields and the formation of complex, difficult-to-separate impurity profiles.

-

Safety Hazards: Uncontrolled decomposition can be highly exothermic and may lead to pressure buildup in sealed reaction vessels.

-

Inconsistent Results: Failure to maintain a temperature below the decomposition threshold can lead to poor reproducibility.

This guide addresses these challenges by providing a foundational understanding of the factors governing the thermal stability of this compound and outlining rigorous methods for its experimental characterization.

Theoretical Framework: Predicting Thermal Lability

The thermal stability of a molecule is fundamentally dictated by the strength of its covalent bonds. In this compound, the key bonds to consider are C-F, C-Cl, C-C, and C-I. The bond dissociation energy (BDE) is the standard enthalpy change when a bond is cleaved homolytically, providing a direct measure of its strength.[5]

A review of average bond dissociation energies reveals a clear hierarchy:

-

C-F bonds are exceptionally strong, with BDEs typically in the range of 485-550 kJ/mol in perfluorinated systems.[6]

-

C-C bonds within a perfluoroalkyl chain are also robust, strengthened by the inductive effect of the fluorine atoms.

-

C-Cl bonds are significantly weaker than C-F bonds, with BDEs generally around 330-350 kJ/mol.[7]

-

The C-I bond is the most labile linkage in the molecule, with a BDE for a terminal perfluoroalkyl iodide estimated to be approximately 209-232 kJ/mol.[8]

This disparity in bond energies strongly suggests that the primary thermal decomposition pathway for this compound will be initiated by the homolytic cleavage of the C-I bond. This is the molecule's "thermodynamic weak link."

Proposed Decomposition Pathway

Based on the BDE analysis, the initial step in the thermal decomposition is the scission of the C-I bond, generating a 1,2-dichloroperfluorobutyl radical and an iodine radical.

Initiation: Cl(CF₂)₂CHCl-CF₂-I → Cl(CF₂)₂CHCl-CF₂• + I•

Once formed, these highly reactive radical species can undergo several subsequent reactions, including dimerization, disproportionation, or elimination, leading to a variety of potential products. The iodine radical (I•) will readily combine to form molecular iodine (I₂), which is often observed as a violet vapor upon thermal decomposition of iodo-compounds.

Caption: Proposed initial pathway for thermal decomposition.

Experimental Assessment of Thermal Stability

While theoretical analysis provides a hypothesis, empirical testing is required to determine the precise decomposition temperature and profile. The following sections detail the primary analytical techniques for this purpose.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] For thermal stability analysis, a sample is heated at a constant rate, and the temperature at which mass loss begins—the onset temperature (Tₒ)—indicates the start of decomposition.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA microbalance is calibrated using standard reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[10]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined by the intersection of the tangents drawn from the baseline before decomposition and the slope of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It detects thermal events such as melting, crystallization, and decomposition. Decomposition is typically observed as a sharp, irreversible exothermic peak, as the breaking and reforming of bonds into more stable products releases energy.[12][13]

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan. A sealed pan is crucial to contain any volatile decomposition products and prevent mass loss from simple evaporation.

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow versus temperature. Identify any sharp, non-reversing exothermic peaks at high temperatures, which are indicative of thermal decomposition. The onset temperature of this exotherm should correlate with the onset of mass loss observed in TGA.

Caption: Experimental workflow for TGA and DSC analysis.

Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: To validate the proposed decomposition mechanism, the products must be identified. Py-GC-MS is the ideal technique for this. A sample is rapidly heated (pyrolyzed) to a specific temperature in an inert atmosphere, and the volatile decomposition products are immediately swept into a GC-MS system for separation and identification.[14][15][16]

Experimental Protocol:

-

Instrument Setup: Interface a pyrolysis unit to the injection port of a GC-MS system.

-

Sample Preparation: Place a small quantity (approx. 100-500 µg) of the liquid sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point just above the decomposition onset determined by TGA (e.g., Tₒ + 20 °C).

-

Perform the pyrolysis for a short duration (e.g., 10-20 seconds) under a helium atmosphere.

-

-

GC-MS Analysis:

-

GC Column: Use a column suitable for separating halogenated compounds (e.g., a mid-polarity column).

-

GC Program: Develop a temperature program that effectively separates the volatile products.

-

MS Detection: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 40-600.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns, which are characteristic of perfluorinated and chlorinated species.

Caption: Workflow for Pyrolysis-GC-MS product analysis.

Summary of Expected Data & Interpretation

While specific experimental data for this compound is not publicly available, we can predict a likely range for its thermal decomposition based on the known lability of the C-I bond in similar structures.

| Parameter | Analytical Technique | Predicted Value / Observation | Rationale |

| Onset of Decomposition (Tₒ) | TGA | 150 - 250 °C | The C-I bond is the weakest link. Pyrolysis of similar iodo-compounds often begins in this range.[17] |

| Decomposition Event | DSC | Sharp, irreversible exotherm | The formation of more stable products (like I₂) and rearranged fluorocarbons from radicals is an energy-releasing process.[18] |

| Primary Decomposition Products | Py-GC-MS | I₂, Dimerized C₈F₁₄Cl₄, Perfluoroalkenes | Consistent with the homolytic cleavage of the C-I bond followed by radical recombination and elimination reactions.[14][15] |

Interpretation: The combined data provides a self-validating system. The onset temperature of mass loss in TGA should align with the onset of the exothermic event in DSC. The products identified by Py-GC-MS should be chemically consistent with the mass lost in the TGA experiment and confirm the mechanistic pathway predicted by bond dissociation energies.

Practical Considerations for Handling, Storage, and Use

Based on the predicted thermal lability, the following precautions are essential for professionals working with this compound:

-

Storage: The compound should be stored in a cool, dry, and dark place, preferably refrigerated (2-8 °C).[19][20][21] Exposure to light should be minimized, as photolytic cleavage of the C-I bond can also occur. Containers should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Avoid all personal contact, including inhalation.[19] Work in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[22][23]

-

Synthetic Applications: When using this compound as a reagent, reaction temperatures should be carefully controlled and kept well below the determined onset of decomposition. If a reaction requires temperatures approaching the decomposition threshold, it should be conducted with extreme caution, allowing for pressure release and in a shielded environment.

Conclusion

The thermal stability of this compound is governed primarily by the relatively weak carbon-iodine bond. Theoretical analysis predicts this bond as the point of initial homolytic cleavage, initiating decomposition at moderately elevated temperatures, likely between 150 °C and 250 °C. This guide provides a robust, multi-technique experimental framework (TGA, DSC, and Py-GC-MS) for the precise and reliable determination of its thermal profile. By understanding and experimentally verifying the thermal limits of this versatile building block, researchers and drug development professionals can ensure its safe and effective application, leading to more efficient, reproducible, and safer synthetic outcomes.

References

- Apollo Scientific. (n.d.). 1-Iodoperfluoroalkanes, C12-C16 Safety Data Sheet.

- Brogio, S. P., et al. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health.

- Ling, Y., et al. (2021). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. National Institutes of Health.

- Zenk, S., et al. (2024). Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. ResearchGate.

- Zenk, S., et al. (2024). Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. PubMed.

- Wang, F., et al. (n.d.). Thermal Decomposition of PFAS on GAC: Kinetics, Mass Balance, and Reuse of Reactivated Carbon. US EPA.

- Ben Nasr, T., et al. (2024). Differential scanning calorimetric curves on heating and cooling and the TGA curve. ResearchGate.

- Zenk, S., et al. (2024). Analysis of PFAS and further VOC from fluoropolymer-coated cookware by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). ResearchGate.

- Plato, C., & Glasgow, A. R. (1972). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate.

- Fisher Scientific. (2025). 1-Iodo-3,5-bis(trifluoromethyl)benzene Safety Data Sheet.

- Fisher Scientific. (n.d.). Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- Safety Data Sheet.

- Jing, Z., et al. (2013). Synthesis of 1,2-diiodotetrafluoroethane with pyrolysis gas of waste polytetrafluoroethylene as raw material. Sci-Hub.

- Sigma-Aldrich. (n.d.). This compound.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Kumar, N., et al. (2023). Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances. ChemRxiv.

- Li, X., et al. (2023). High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances. PubMed.

- Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.

- Fisher Scientific. (2009). Phenylbis(trifluoroacetato-O)iodine Safety Data Sheet.

- Luo, Y-R. (2010). Bond dissociation energies. CRC Handbook of Chemistry and Physics.

- Blanksby, S. J., & Ellison, G. B. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics.

- ChemicalBook. (n.d.). This compound Chemical Properties.

- Sigma-Aldrich. (2024). 1-Iodo-2-(trifluoromethyl)benzene Safety Data Sheet.

- Stone, H., & Shechter, H. (n.d.). 1,4-diiodobutane. Organic Syntheses Procedure.

- Solar-Gago, J., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health.

- Alfa Chemistry. (n.d.). High Temperature Pyrolysis Method.

- Meroni, A., et al. (2018). Thermal Stability Analysis of Perfluorohexane. ResearchGate.

- G, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Quora. (2016). Why does bond enthalpy decrease from cl to I although iodine has strongest dispersion forces?.

- Mushrush, G. W., & Hazlett, R. N. (1986). Pyrolysis of Organic Compounds Containing Long Unbranched Alkyl Groups. DTIC.

- ChemicalBook. (n.d.). This compound CAS#: 678-13-7.

- ChemicalBook. (2023). 1,2-DICHLORO-1,1,2-TRIFLUORO-4-IODOBUTANE - Safety Data Sheet.

- Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of (E)-1,2-dichloro-2-butene.

- Guseinov, F. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central.

- National Institutes of Health. (n.d.). Perfluorobutyl iodide. PubChem.

- Benchchem. (2025). Application Notes and Protocols: The Versatile Role of 1,4-Dichlorobutane in Pharmaceutical Intermediate Synthesis.

- Google Patents. (n.d.). Production of 1, 4-dichlorobutane.

- Zulkifli, N. S. F. B., et al. (2022). Beyond conventional biomass valorisation: pyrolysis-derived products for biomedical applications. Biofuel Research Journal.

- Barry, S. T. (2024). Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. PubMed Central.

- School of Engineering and Applied Sciences. (n.d.). Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis.

- IntuitionLabs. (n.d.). Open Source Pharma: Tools & Trends in Drug Development.